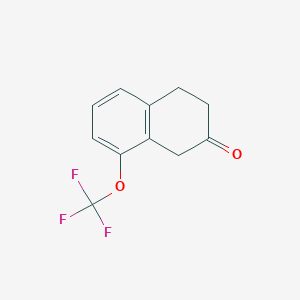
8-(Trifluoromethoxy)-3,4-dihydronaphthalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Trifluoromethoxy)-3,4-dihydronaphthalen-2(1H)-one is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a dihydronaphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethoxylation reagents, which facilitate the incorporation of the trifluoromethoxy group under controlled conditions . The reaction conditions often require the presence of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: 8-(Trifluoromethoxy)-3,4-dihydronaphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
8-(Trifluoromethoxy)-3,4-dihydronaphthalen-2(1H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 8-(Trifluoromethoxy)-3,4-dihydronaphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding affinity to target proteins and enzymes, thereby modulating their activity .
Comparison with Similar Compounds
- 6-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid
- 5-(Trifluoromethoxy)-1H-indole
- Tetramethyl hexahydro-1H-xanthene-1,8(2H)-dione derivatives
Comparison: Compared to these similar compounds, 8-(Trifluoromethoxy)-3,4-dihydronaphthalen-2(1H)-one is unique due to its specific naphthalenone core structure, which imparts distinct chemical and physical properties. Its trifluoromethoxy group also contributes to its enhanced stability and reactivity in various chemical reactions .
Properties
Molecular Formula |
C11H9F3O2 |
|---|---|
Molecular Weight |
230.18 g/mol |
IUPAC Name |
8-(trifluoromethoxy)-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)16-10-3-1-2-7-4-5-8(15)6-9(7)10/h1-3H,4-6H2 |
InChI Key |
FHZHDJWZSZIZRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1=O)C(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















